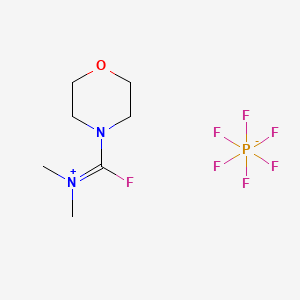

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate

説明

“N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate” is also known as Tetramethylfluoroformamidinium hexafluorophosphate or TFFH . It is an in situ coupling reagent that converts protected amino acids to the corresponding acid fluoride in the presence of a base .

Synthesis Analysis

TFFH is used in peptide synthesis . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .Molecular Structure Analysis

The molecular structure of TFFH contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The empirical formula is C5H12F7N2P .Chemical Reactions Analysis

TFFH is used in coupling reactions . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .Physical And Chemical Properties Analysis

TFFH is a powder with a molecular weight of 316.20 g/mol . It is soluble in water . The storage temperature is 2-8°C .科学的研究の応用

Synthesis of Cationic Antimicrobial β-2,2-Amino Acid Derivatives

This compound is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives. These derivatives are important for their potential use in developing new antimicrobial agents .

Philanthotoxin Analogues

It is also involved in the synthesis of philanthotoxin analogues which are used for inhibition of the ionotropic glutamate receptor. This has implications in neurological research and potential treatments for neurodegenerative diseases .

Small β-Peptidomimetics

The compound is utilized in creating small β-peptidomimetics which serve as antimicrobials. Peptidomimetics are compounds mimicking peptide structures and functions, offering therapeutic potential .

Hydrazone Ligation

Another application is in hydrazone ligation to assemble multifunctional viral nanoparticles. This technique is significant in the field of nanotechnology and targeted drug delivery systems .

In Situ Coupling Reagent

It acts as an in situ coupling reagent that converts protected amino acids to the corresponding acid fluoride in the presence of a base. This is a valuable process in peptide synthesis .

Safety and Hazards

TFFH is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

作用機序

Target of Action

It is known to be used as a reagent in peptide synthesis , suggesting that its targets could be amino acids or peptides.

Mode of Action

This compound acts as an in situ coupling reagent . It smoothly converts protected amino acids to the corresponding acid fluoride in the presence of a base . This process facilitates the coupling of amino acids, particularly those that are hindered .

Result of Action

The result of the action of this compound is the successful coupling of amino acids, particularly hindered ones . This facilitates the synthesis of peptides, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) can be influenced by various environmental factors. For instance, the presence of a base is necessary for it to convert protected amino acids to the corresponding acid fluoride . Additionally, it is typically stored at low temperatures (2-8°C) to maintain its stability .

特性

IUPAC Name |

[fluoro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN2O.F6P/c1-9(2)7(8)10-3-5-11-6-4-10;1-7(2,3,4,5)6/h3-6H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKKCFSBUCWMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N1CCOCC1)F)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F7N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)